DL-Leucine (D10) is classified as an amino acid and falls under the category of branched-chain amino acids (BCAAs). It is synthesized through specific chemical reactions involving deuterium incorporation into the leucine molecule, making it distinct from its non-deuterated counterpart. The compound is primarily used in laboratory settings for various analytical and experimental purposes .
The synthesis of DL-Leucine (D10) can be achieved through several methods, notably:
Industrial production typically employs large-scale hydrogen-deuterium exchange reactions, necessitating specialized equipment to handle deuterium gas safely and efficiently.
The molecular structure of DL-Leucine (D10) can be represented as follows:
The structural representation indicates that DL-Leucine (D10) retains the core structure of leucine but includes deuterium atoms in place of some hydrogen atoms, which alters its physical and chemical properties slightly compared to non-deuterated leucine.
DL-Leucine (D10) can participate in several types of chemical reactions:
DL-Leucine (D10) primarily targets metabolic pathways associated with branched-chain amino acids. It acts as a substrate for enzymes involved in leucine catabolism, facilitating its conversion into various metabolites through biochemical reactions. These pathways converge with other catabolic routes, leading to the generation of acetoacetate and acetyl-CoA as final products .
Pharmacokinetically, DL-Leucine (D10) behaves similarly to non-deuterated leucine, being efficiently assimilated under conditions such as low-nutrient availability or prolonged starvation.
Relevant analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and nitrogen content in synthesized samples .
DL-Leucine (D10) finds extensive applications across various fields:
Deuterium-labeled DL-Leucine-d10 (C₆H₃D₁₀NO₂; MW 141.23 g/mol) is synthesized via catalytic hydrogen-deuterium exchange or precursor-based deuteration. The most efficient method employs metal-catalyzed H/D exchange under high-pressure D₂ environments, achieving >98% deuterium enrichment at all ten hydrogen positions—specifically at the methyl groups (CD₃), methine group (CD), and side-chain positions [1] . Alternative routes involve reductive amination of deuterated ketone precursors, such as 4-methyl-2-oxopentanoic acid-d₉, using deuterated ammonia (ND₃) and deuterium gas (D₂). This approach minimizes isotopic dilution while preserving the racemic (RS) configuration essential for applications in tracer studies .
A critical advancement is the synthesis of stereospecific variants: D-Leucine-d₁₀ (CAS 271247-12-2) and L-Leucine-d₁₀, which require chiral resolution of intermediates. The reaction kinetics favor deuteration at aliphatic sites over the carboxylic acid group, necessitating iterative exchange cycles to achieve full deuteration. Post-synthesis, mass spectrometry confirms deuterium distribution, with MALDI-MS verifying molecular ions at m/z 141.23 ± 0.05 [1] [3] .
Table 1: Key Methods for Deuteration of DL-Leucine
Method | Deuterium Sites | Isotopic Enrichment | Reaction Conditions |
---|---|---|---|
Catalytic H/D Exchange | All 10 H positions | ≥98 atom % D | Pd/C catalyst, D₂ (5 atm), 80°C |
Reductive Amination | Side-chain (CD₃, CD) | 97-99 atom % D | ND₃/D₂, PtO₂ catalyst |
Enzymatic Incorporation | Methyl groups only | 90-95 atom % D | Deuterase enzymes, 37°C |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7